2'-Chloro-4',5'-difluoroacetophenone
Overview
Description
2’-Chloro-4’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2’-Chloro-4’,5’-difluoroacetophenone has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of various pharmaceutical compounds , suggesting that its targets could be diverse depending on the final compound it is used to synthesize.
Mode of Action
It is known to be a vital intermediate in the synthesis of certain pharmaceutical compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in these synthesis processes.
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it likely participates in various biochemical reactions that lead to the formation of the final therapeutic compounds .
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds, its effects would be seen in the therapeutic action of these final compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-4’,5’-difluoroacetophenone can be synthesized through the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 2’-Chloro-4’,5’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-4,5-difluorobenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2-chloro-4,5-difluorobenzoic acid
Reduction: 2’-chloro-4’,5’-difluoro-1-phenylethanol
Substitution: Various substituted acetophenones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 2-Chloro-2,2-difluoroacetophenone
- 2-Bromo-4,5-difluoroacetophenone
Uniqueness
2’-Chloro-4’,5’-difluoroacetophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODNMUCMFITCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371399 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121872-94-4 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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